N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a phenylsulfamoyl group and a carbamothioyl group attached to an acetamide backbone. Its molecular formula is C15H15N3O3S2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with phenyl isothiocyanate to form the intermediate 4-(phenylsulfamoyl)aniline. This intermediate is then reacted with acetic anhydride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography are used to purify the compound.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylsulfamoyl derivatives.
Scientific Research Applications
N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide involves its interaction with specific molecular targets. The phenylsulfamoyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The carbamothioyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications in their function. These interactions can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide
- N-{[4-(phenylsulfamoyl)phenyl]methyl]acetamide
- N-{[4-(phenylsulfamoyl)phenyl]ethyl]acetamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a higher degree of reactivity and specificity in its interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H15N3O3S2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C15H15N3O3S2/c1-11(19)16-15(22)17-12-7-9-14(10-8-12)23(20,21)18-13-5-3-2-4-6-13/h2-10,18H,1H3,(H2,16,17,19,22) |
InChI Key |
CDBMRWUWCWRHQI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.